(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Description

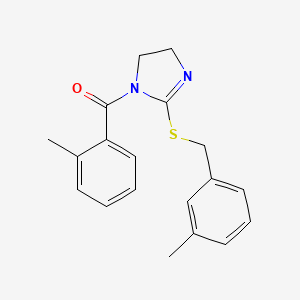

The compound “(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone” features a 4,5-dihydroimidazole (imidazoline) core substituted with a 3-methylbenzylthio group at position 2 and an o-tolyl (ortho-methylphenyl) methanone moiety at position 1. This structure combines a sulfur-containing heterocycle with aromatic groups, which may confer unique physicochemical and biological properties. The o-tolyl group contributes steric and electronic effects, while the 3-methylbenzylthio substituent may influence lipophilicity and reactivity .

Properties

IUPAC Name |

(2-methylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-6-5-8-16(12-14)13-23-19-20-10-11-21(19)18(22)17-9-4-3-7-15(17)2/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNGAJYOLZGUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a derivative of imidazole and thioether, which has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazole ring and a thioether functional group. The synthesis typically involves multiple organic chemistry techniques, including nucleophilic substitution reactions and cyclization processes. The general synthetic pathway can be outlined as follows:

- Starting Materials : 3-methylbenzyl chloride, o-tolylmethanone, and appropriate reagents for imidazole formation.

- Reaction Conditions : Standard conditions for nucleophilic substitution and cyclization.

- Purification : Techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that similar imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with imidazole structures have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects. A study highlighted that imidazole derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Properties

Compounds in the imidazole family are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in models of arthritis and other inflammatory diseases .

Anticancer Activity

Imidazole derivatives have shown promise in cancer treatment due to their ability to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation. For example, certain analogs demonstrated IC50 values in the nanomolar range against tumor cells, indicating potent anticancer activity . The mechanism often involves induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis; cell cycle arrest |

Case Studies

Several studies have focused on the biological activities of imidazole derivatives:

- Antimicrobial Study : A series of 1-substituted imidazoles were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.

- Cancer Research : Imidazole derivatives were evaluated for their ability to induce apoptosis in human leukemia cells. The results indicated a marked increase in apoptotic markers following treatment with specific analogs.

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring, a thioether group, and a methanone moiety. Its molecular formula is , with a molecular weight of approximately 400.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines. Notable findings include:

- Inhibition of Farnesyltransferase : This enzyme plays a critical role in cancer cell proliferation, and certain analogs have demonstrated IC50 values in the nanomolar range against tumor cells.

- Cytotoxicity Studies : The tested compound exhibited significant cytotoxicity at concentrations as low as 10 µM against breast cancer cell lines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar thioether-containing compounds have been reported to exhibit antibacterial and antifungal activities:

- Inhibition against Pathogens : A series of thioether derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Antitumor Activity

A study on imidazole derivatives revealed that specific substitutions on the imidazole ring enhanced anticancer activity in vitro against breast cancer cell lines. The tested compound exhibited significant cytotoxicity at concentrations as low as 10 µM.

Antimicrobial Evaluation

Another research project focused on thioether derivatives showed that compounds with similar structures demonstrated effective antibacterial activity against multiple pathogens. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

- Lipophilicity : The 3-methylbenzylthio group in the target compound likely enhances lipophilicity compared to the methylthio group in 3a or the polar thiadiazole in 3b , influencing membrane permeability and metabolic stability .

- For example, thiadiazole-containing compounds like 3b are often explored for antimicrobial or anticancer activity due to their heterocyclic rigidity and hydrogen-bonding capacity . The dihydroimidazole core may mimic bioactive peptides or enzyme inhibitors.

Crystallographic and Stereochemical Considerations

- Structural Analysis : The SHELX system () is widely used for crystallographic refinement of similar small molecules, suggesting its applicability for confirming the target compound’s structure .

- Chirality : The dihydroimidazole ring may introduce chirality, necessitating enantiomer resolution. Parameters like Flack’s x () could aid in determining absolute configuration if crystallographic data are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.